Boc-Gly-OH-15N
Description
Foundational Role of Glycine (B1666218) Derivatives as Synthons in Peptide and Organic Chemistry
Glycine, the simplest of the 20 standard amino acids, is characterized by its minimal side chain—a single hydrogen atom. This simplicity grants glycine unique flexibility and allows it to act as a crucial linking residue in peptides and proteins, often found in protein active sites and contributing to structural dynamics. metabolon.com Glycine and its derivatives are fundamental building blocks, or synthons, in organic synthesis, particularly in the construction of more complex molecules and chiral compounds. rsc.orgnih.gov
Glycine derivatives serve as versatile starting materials for creating a wide array of natural and unnatural amino acids, as well as for synthesizing peptides. nih.govjst.go.jpambeed.com Their utility extends to catalysis and as intermediates in the synthesis of pharmaceuticals and other high-value chemical products. The ability to precisely control the incorporation of glycine into larger molecular structures makes its derivatives indispensable tools in synthetic chemistry. rsc.orga2bchem.comorgsyn.org
Strategic Importance of N-α-Protection (Boc) in Selective Peptide and Organic Synthesis
In multi-step organic synthesis, particularly in the construction of peptides, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions and ensure the desired reaction pathway. Protecting groups achieve this by temporarily altering the reactivity of a functional group. The tert-Butoxycarbonyl (Boc) group is one of the most widely employed amine protecting groups in organic chemistry. genscript.combzchemicals.comfiveable.menumberanalytics.comtotal-synthesis.com
The Boc group offers several significant advantages:
Selective Reactivity: It effectively protects the α-amino group of amino acids, allowing for controlled, stepwise addition of residues during peptide synthesis. genscript.comfiveable.mepeptide.comresearchgate.netnih.gov
Mild Deprotection: The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), which is often compatible with sensitive molecules. genscript.combzchemicals.comfiveable.menumberanalytics.com
Stability: It exhibits stability against basic hydrolysis, nucleophiles, and catalytic hydrogenation, making it robust for various synthetic transformations. bzchemicals.comfiveable.metotal-synthesis.com
Orthogonality: The acid lability of the Boc group makes it orthogonal to base-labile protecting groups like Fmoc, enabling complex synthetic strategies. total-synthesis.compeptide.com
These properties have made Boc chemistry a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS), as well as in the synthesis of complex pharmaceuticals and natural products. a2bchem.comgenscript.comfiveable.menumberanalytics.comtotal-synthesis.compeptide.comresearchgate.netnih.govspringernature.comhighfine.com
Contextualizing the Research Landscape for Boc-Gly-OH-15N Applications
This compound synergistically combines the benefits of stable isotope labeling with the established utility of Boc-protected glycine. The presence of the ¹⁵N isotope in the glycine backbone makes this compound an exceptional tool for researchers investigating nitrogen-containing molecules and pathways. isotope.coma2bchem.comsigmaaldrich.comsigmaaldrich.com
In peptide synthesis, this compound serves as a labeled building block for creating ¹⁵N-enriched peptides. These labeled peptides are critical for quantitative proteomics, enabling precise measurement of protein abundance and turnover rates using mass spectrometry. diagnosticsworldnews.comsilantes.comsilantes.comisotope.comisotope.com Furthermore, the ¹⁵N label is invaluable for Nuclear Magnetic Resonance (NMR) spectroscopy, facilitating detailed structural elucidation of peptides and proteins, and providing enhanced spectral resolution. diagnosticsworldnews.comsilantes.comsilantes.comisotope.comtandfonline.comnih.govtitech.ac.jp The compound's suitability for biomolecular NMR and its role in metabolic studies underscore its importance in understanding cellular processes and molecular dynamics. isotope.comisotope.com The Boc protection ensures selective incorporation into peptide chains, while the ¹⁵N label provides a distinct isotopic signature for downstream analysis. a2bchem.comgenscript.comfiveable.me
Table 1: Key Properties and Applications of this compound
| Property/Application | Detail | Source Index |
| Chemical Name | N-α-tert-Butoxycarbonyl-glycine-[¹⁵N] | a2bchem.com |
| CAS Number | 106665-75-2 | sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
| Isotopic Purity | ≥98 atom % ¹⁵N | isotope.comtandfonline.comisotope.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
| Chemical Purity | ≥99% (CP) | sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
| Molecular Weight | 178.16 g/mol | isotope.comscientificlabs.co.uk |
| Form | Solid | sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
| Primary Application Areas | Peptide Synthesis, Biomolecular NMR, Proteomics, Mass Spectrometry, Metabolic Studies, Structural Elucidation | diagnosticsworldnews.comsilantes.comsilantes.comisotope.comisotope.comisotope.coma2bchem.comsigmaaldrich.comsigmaaldrich.com |
| Key Features | ¹⁵N isotope labeling for tracing and quantification; Boc protection for selective synthesis. | a2bchem.comgenscript.comfiveable.me |
| Storage | Refrigerated (-5°C to 5°C) and desiccated | isotope.comscientificlabs.co.uk |
The strategic application of this compound in research facilitates advancements in understanding protein structure-function relationships, metabolic pathways, and the development of novel therapeutic agents. Its well-defined properties and versatile applications solidify its position as an indispensable reagent in contemporary chemical and biochemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468858 | |
| Record name | Boc-Gly-OH-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106665-75-2 | |
| Record name | Boc-Gly-OH-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106665-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Utilization of Boc Gly Oh 15n
Preparative Routes for Isotopic Enrichment of Glycine (B1666218) at the Amine Nitrogen
The synthesis of ¹⁵N-labeled glycine is the foundational step for producing Boc-Gly-OH-15N. Several methods exist for achieving this isotopic enrichment. One common approach involves the amination of α-haloacids, such as chloroacetic acid, using labeled aqueous ammonia (B1221849) (¹⁵NH₃) scielo.brscielo.brnih.gov. This method is cost-effective and utilizes an easily handled ¹⁵N source thieme-connect.combsb-muenchen.de. Another route employs enzymatic synthesis, utilizing NAD-dependent amino acid dehydrogenases like alanine (B10760859) dehydrogenase (AlaDH) and leucine (B10760876) dehydrogenase (LeuDH) with ¹⁵NH₄Cl as the nitrogen source for reductive amination researchgate.net. Additionally, a strategy involving the use of ¹⁵N-ammonium salts and ¹⁵N-phthalimide as a key intermediate, coupled with hydroxy acid derivatives under Mitsunobu conditions, has been developed for efficient synthesis of ¹⁵N-labeled amino acids thieme-connect.combsb-muenchen.de. These methods aim for high isotopic enrichment, typically above 98% ¹⁵N sigmaaldrich.com.
Installation and Selective Removal of the tert-Butoxycarbonyl (Boc) Protecting Group
Once ¹⁵N-labeled glycine is obtained, the tert-butoxycarbonyl (Boc) protecting group is installed onto the amine nitrogen. This is typically achieved by reacting glycine-15N with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as N,N-dimethylaminopyridine (DMAP) rsc.org. This reaction is generally efficient and can yield Boc-protected glycine in high purity, often without the need for extensive purification rsc.org. The Boc group is known for its stability under various reaction conditions and its selective removal under acidic conditions, commonly using trifluoroacetic acid (TFA) a2bchem.comnih.govresearchgate.net. This selective deprotection is critical for stepwise peptide synthesis.
Applications in Solid-Phase Peptide Synthesis (SPPS) with ¹⁵N-Labeled Glycine Residues
This compound serves as a valuable building block in Solid-Phase Peptide Synthesis (SPPS), enabling the incorporation of ¹⁵N-labeled glycine residues into peptide chains. This is particularly useful for structural studies using NMR spectroscopy, where the ¹⁵N label provides a direct probe for atomic interactions and molecular dynamics qyaobio.comjpt.comgenscript.comsigmaaldrich.com. The compound's suitability for peptide synthesis is well-established, with applications in creating peptide libraries and complex structures rsc.orgscientificlabs.co.uk.
This compound can be readily incorporated into automated SPPS protocols. The compound's stability and predictable reactivity make it suitable for automated synthesizers, allowing for the efficient assembly of peptides. High-throughput approaches benefit from the well-established Boc-SPPS methodologies, enabling the rapid synthesis of libraries of ¹⁵N-labeled peptides for screening or structural studies rsc.org. The development of specialized resins and coupling reagents further enhances the efficiency and reliability of automated Boc-SPPS, even with isotopically labeled building blocks.
Solution-Phase Synthetic Strategies Incorporating this compound
This compound is also employed in solution-phase peptide synthesis. In this approach, reactions are carried out in solution, allowing for purification of intermediates at each step. This method can be advantageous for synthesizing shorter peptides or specific fragments, and it offers flexibility in reaction conditions and work-up procedures researchgate.net. The Boc group's acid lability is utilized for selective deprotection, allowing for sequential addition of amino acids to build the peptide chain.
Synthesis of Complex Peptidomimetics and Oligomers Utilizing this compound as a Building Block
Beyond linear peptides, this compound can be utilized in the synthesis of more complex molecular architectures, including peptidomimetics and oligomers jpt.comresearchgate.net. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The ¹⁵N label in this compound can be invaluable for characterizing the structure and interactions of these complex molecules using NMR spectroscopy qyaobio.comjpt.comgenscript.comsigmaaldrich.com. For example, it can be incorporated into modified peptide backbones or side chains to investigate their conformational preferences and binding interactions.
Advanced Spectroscopic Characterization and Structural Elucidation Employing Boc Gly Oh 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy
The incorporation of the ¹⁵N isotope into the glycine (B1666218) moiety significantly enhances the capabilities of NMR spectroscopy for structural analysis. researchgate.net While the natural abundance of ¹⁵N is low (0.36%), isotopic enrichment allows for more sensitive and detailed NMR experiments. wikipedia.org Boc-Gly-OH-¹⁵N, with its defined ¹⁵N label, is particularly suitable for a range of NMR techniques. sigmaaldrich.comsigmaaldrich.com
¹⁵N NMR Chemical Shift Perturbation and Anisotropy Studies
¹⁵N NMR is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. The chemical shift of a ¹⁵N nucleus is highly sensitive to its local structure and conformation. titech.ac.jp
The isotropic chemical shift in ¹⁵N NMR provides valuable information about the average electronic environment of the nitrogen atom. For glycine residues, these shifts are influenced by factors such as hydrogen bonding and the conformation of the peptide backbone. titech.ac.jp In studies of oligopeptides containing a Boc-Gly residue, the ¹⁵N signal of the glycine nitrogen in the urethane (B1682113) bond appears at a distinct upfield position compared to amide nitrogens. titech.ac.jp The isotropic chemical shifts (δiso) for the glycine amide nitrogen in various Boc-Gly-containing peptides have been determined, providing insights into their solid-state structures. titech.ac.jp
Below is a table showcasing the observed isotropic ¹⁵N chemical shifts for the glycine amide nitrogen in a selection of Boc-Gly-containing peptides. The shifts are referenced to ¹⁵NH₄NO₃.
Beyond the isotropic chemical shift, the principal values of the ¹⁵N chemical shift tensor (δ₁₁, δ₂₂, and δ₃₃) offer more detailed information about the three-dimensional electronic structure around the nitrogen nucleus. titech.ac.jpnih.gov These tensor components are sensitive to the orientation of the molecule with respect to the external magnetic field and provide a more complete picture of the local geometry. nih.gov For glycine-containing peptides, the orientation of the ¹⁵N chemical shift tensor can be determined and correlated with the molecular frame. nih.gov
The principal values of the ¹⁵N chemical shift tensor for the glycine amide nitrogen in several Boc-Gly-containing peptides are presented below. These values provide a deeper understanding of the electronic distribution and hydrogen bonding interactions.
Accurate and consistent referencing of ¹⁵N chemical shifts is essential for comparing data across different studies. ucsb.edu While nitromethane (B149229) (CH₃NO₂) is the recommended primary standard by IUPAC, liquid ammonia (B1221849) (NH₃) is frequently used as an alternative, particularly in biological NMR. wikipedia.orgucsb.eduhuji.ac.il The chemical shift of ¹⁵N referenced to liquid NH₃ is approximately 380.5 ppm upfield from that referenced to CH₃NO₂. wikipedia.orgucsb.edu For solid-state NMR, secondary references such as solid ¹⁵N-labeled glycine (with a reported resonance at 34.40 ppm relative to neat liquid ammonia) are often employed for external referencing. researchgate.net It is crucial to always report the reference standard and solvent used, as chemical shifts can be sensitive to these conditions. nist.gov
Solution-State ¹⁵N NMR Studies of Conformational Dynamics and Flexibility
Backbone Dynamics Assessment via ¹⁵N Relaxation Measurements
The dynamic properties of the peptide backbone can be quantitatively assessed by measuring the relaxation parameters of the ¹⁵N nucleus in Boc-Gly-OH-¹⁵N. The key parameters are the spin-lattice (T₁) relaxation time, the spin-spin (T₂) relaxation time, and the heteronuclear {¹H}-¹⁵N Nuclear Overhauser Effect (NOE). utoronto.canih.gov These measurements provide insights into motions occurring on picosecond to nanosecond timescales. nysbc.org
T₁ (Spin-Lattice Relaxation): T₁ measures the rate at which the ¹⁵N nucleus returns to its equilibrium magnetization along the z-axis. It is sensitive to high-frequency motions (fast ps-ns tumbling).
T₂ (Spin-Spin Relaxation): T₂ describes the decay of transverse magnetization and is sensitive to both fast motions and slower conformational exchange processes (μs-ms timescale).
{¹H}-¹⁵N NOE: This parameter reflects the extent of dipolar coupling between the ¹⁵N nucleus and its attached proton. A high NOE value (close to ~0.85) indicates a rigid backbone, while lower or negative values suggest significant internal flexibility. ncbs.res.in
For a peptide incorporating Boc-Gly-OH-¹⁵N, these relaxation rates are measured for the glycine amide ¹⁵N-¹H vector. By analyzing the T₁, T₂, and NOE data, often using the "model-free" formalism, one can extract key dynamical parameters for that specific site in the peptide backbone. utoronto.cancbs.res.in These include the generalized order parameter (S²), which quantifies the spatial restriction of the N-H bond vector (S²=1 for completely restricted motion, S²=0 for unrestricted motion), and the effective correlation time (τₑ) for internal motions. ncbs.res.in For smaller proteins and peptides, these experiments can be performed on uniformly ¹⁵N-labeled samples. nih.gov
Table 2: Interpreting ¹⁵N Relaxation Data for Backbone Dynamics This table provides a general guide to interpreting relaxation data for a Boc-Gly-OH-¹⁵N labeled residue.
| Parameter | Observed Value | Interpretation |
| T₁ | Long | Fast internal motions, or located in a flexible region |
| Short | Slower overall tumbling (larger molecule or aggregate) | |
| T₂ | Long | Fast internal motions |
| Short | Restricted motion or conformational exchange (Rex) ncbs.res.in | |
| {¹H}-¹⁵N NOE | High (>0.75) | Rigid backbone, restricted motion ncbs.res.in |
| Low (<0.6) | Significant internal flexibility (ps-ns timescale) ncbs.res.in |
Hydrogen Bonding Network Analysis through ¹⁵N NMR Parameters
The ¹⁵N chemical shift of the amide group in Boc-Gly-OH-¹⁵N is highly sensitive to the formation of hydrogen bonds. titech.ac.jp Generally, the involvement of the amide proton in a hydrogen bond leads to a downfield shift (higher ppm value) of the ¹⁵N resonance. titech.ac.jpmdpi.com This effect arises from the polarization of the N-H bond and changes in the electronic shielding around the nitrogen nucleus upon hydrogen bond formation.
Studies on solid-state oligopeptides containing glycine have established a clear correlation: a decrease in the hydrogen bond length (R(N···O)) corresponds to a downfield shift of the isotropic ¹⁵N chemical shift. titech.ac.jp This relationship is predominantly driven by the σ₃₃ component of the chemical shift tensor, which is oriented roughly along the N-H bond. titech.ac.jp While solvent effects can also influence ¹⁵N chemical shifts, the changes due to hydrogen bonding are significant and provide a reliable indicator of this crucial interaction. researchgate.net
Furthermore, deuterium (B1214612) isotope effects on ¹⁵N chemical shifts (¹Δ¹⁵N(D)) serve as a sensitive probe for hydrogen bonding. nih.goviaea.org The magnitude of this isotope effect, which is the shift difference between the protonated and deuterated amide, is influenced by the strength and geometry of the hydrogen bond. nih.goviaea.org Trans-hydrogen bond scalar couplings (e.g., ʰ³J(NC')) can also be measured in some cases, providing direct evidence and geometric constraints for hydrogen bonds. nih.gov
Table 3: Effect of Hydrogen Bonding on ¹⁵N NMR Parameters of a Glycine Residue
| Parameter | Effect of H-Bond Formation | Typical Magnitude/Observation |
| ¹⁵N Chemical Shift (δ¹⁵N) | Downfield shift titech.ac.jpmdpi.com | Several ppm |
| Deuterium Isotope Effect (¹Δ¹⁵N(D)) | Increase in magnitude nih.gov | ~0.1 ppm increase upon H-bonding nih.gov |
| Temperature Coefficient (dδ/dT) | Smaller negative value | Indicates protection from solvent, often due to H-bonding |
| Trans-H-bond J-coupling (ʰ³J(NC')) | Observable coupling | Provides direct proof of an H-bond nih.gov |
Application of Multidimensional Heteronuclear NMR Experiments (e.g., ¹H-¹⁵N HSQC, HMBC, HMQC)
Multidimensional NMR experiments are essential for resolving and assigning signals in complex molecules. For peptides containing Boc-Gly-OH-¹⁵N, these techniques provide a direct window into the local environment of the labeled glycine residue.
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for ¹⁵N-labeled peptides. psu.edu It generates a 2D spectrum correlating the chemical shift of the amide proton with the chemical shift of its directly bonded ¹⁵N nucleus. columbia.edu Each amide group in the peptide produces a single peak, making the HSQC spectrum a unique "fingerprint" of the protein or peptide. iu.edu For a peptide containing a single Boc-Gly-OH-¹⁵N label, this experiment will show one specific peak corresponding to the labeled site, allowing for unambiguous monitoring of its environment under different conditions (e.g., titration, temperature change).
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and ¹⁵N atoms that are separated by two or three bonds (and sometimes more). columbia.eduresearchgate.net This is invaluable for sequence-specific assignments and for probing the local structure around the labeled glycine. For example, an HMBC spectrum could show a correlation from the glycine amide proton to the carbonyl carbon of the preceding residue, confirming connectivity. It can also reveal longer-range correlations that are structurally informative. columbia.edu
¹H-¹⁵N HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC is an alternative to the HSQC for obtaining one-bond proton-nitrogen correlations. While HSQC often provides better resolution, HMQC can be advantageous in certain situations. Both experiments serve the primary purpose of correlating directly bonded ¹H and ¹⁵N nuclei. science.gov
These experiments, when applied to a peptide selectively labeled with Boc-Gly-OH-¹⁵N, allow researchers to isolate and analyze the signals from a specific point in the peptide sequence, greatly simplifying spectral analysis and providing precise structural and dynamic information about that site.
Table 4: Key Multidimensional NMR Experiments for Boc-Gly-OH-¹⁵N Studies
| Experiment | Information Provided | Application Example |
| ¹H-¹⁵N HSQC | One-bond correlation between amide ¹H and ¹⁵N. columbia.edu | Fingerprinting the peptide; monitoring environmental changes at the labeled Gly site. iu.edu |
| ¹H-¹⁵N HMBC | Two- and three-bond correlations between ¹H and ¹⁵N. columbia.edu | Sequential assignment; identifying neighboring residues to the labeled Gly. |
| ¹⁵N-TOCSY-HSQC | Correlates an amide ¹H-¹⁵N pair with other protons within the same amino acid spin system. protein-nmr.org.uk | Confirming the identity of the labeled glycine residue by observing its Hα protons. |
| ¹⁵N-NOESY-HSQC | Correlates an amide ¹H-¹⁵N pair with protons that are close in space (< 5 Å). protein-nmr.org.uk | Identifying through-space contacts between the labeled Gly and other parts of the peptide, defining tertiary structure. |
Complementary Spectroscopic Methodologies Integrated with ¹⁵N Labeling
While NMR is a premier technique, integrating it with other spectroscopic methods provides a more complete picture of peptide structure and conformation. Isotopic labeling with ¹⁵N in the Boc-Gly-OH building block is advantageous for these methods as well.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of molecules. The amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly sensitive to peptide secondary structure. Substituting ¹⁴N with ¹⁵N induces a small but detectable shift in the frequency of these bands, particularly the amide II band. nih.gov This isotopic shift helps in the unambiguous assignment of vibrational modes associated with the peptide backbone, aiding in the detailed analysis of conformation and hydrogen bonding. acs.orgunito.it
Raman Spectroscopy: Raman spectroscopy, like FTIR, measures vibrational frequencies but is based on inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. The incorporation of a ¹⁵N label can help in assigning specific Raman bands associated with the peptide backbone. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be used to study the adsorption and orientation of ¹⁵N-labeled peptides on metal surfaces. researchgate.net
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions and is a fundamental tool in proteomics and peptide analysis. ckisotopes.com Incorporating Boc-Gly-OH-¹⁵N into a peptide results in a predictable mass shift (+1 Da compared to the unlabeled peptide). This mass difference is easily detected and is the basis for quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.comsigmaaldrich.com For synthetic peptides, the ¹⁵N label serves as a definitive marker to confirm the incorporation of the glycine residue and to act as an internal standard for quantitative mass spectrometry experiments. nih.gov
Table 5: Impact of ¹⁵N Labeling in Complementary Spectroscopic Methods
| Method | Effect of ¹⁵N Labeling | Information Gained |
| FTIR Spectroscopy | Shift in amide vibrational frequencies (esp. Amide II). nih.gov | Unambiguous assignment of backbone vibrational modes; aids in secondary structure analysis. acs.org |
| Raman Spectroscopy | Shift in backbone-related Raman bands. researchgate.net | Confirmation of vibrational mode assignments; analysis of peptide-surface interactions (SERS). researchgate.net |
| Mass Spectrometry | +1 Da mass shift per ¹⁵N label. nih.gov | Confirmation of label incorporation; enables use as an internal standard for quantification. ckisotopes.com |
Applications of Boc Gly Oh 15n in Contemporary Peptide and Protein Sciences
Site-Specific Isotopic Labeling for Structural Biology and Biophysics
The ability to introduce a ¹⁵N nucleus at a specific glycine (B1666218) residue enables researchers to overcome some of the inherent challenges in studying large and complex biomolecules. Glycine, with its unique conformational flexibility, often plays a critical role in protein structure and function, frequently being located in turns, loops, or at interfaces.
Site-specific labeling with Boc-Gly-OH-¹⁵N is a powerful strategy for elucidating the three-dimensional structure and conformational dynamics of peptides and proteins in solution. NMR spectroscopy can detect the ¹⁵N nucleus, and its chemical environment provides a wealth of information. The ¹⁵N chemical shift is highly sensitive to the local secondary structure and the backbone torsion angles (phi and psi) of the polypeptide chain. titech.ac.jp
By incorporating a ¹⁵N-glycine at a key position, researchers can monitor the conformational state of that specific region of the molecule. This is particularly useful for studying intrinsically disordered proteins or flexible regions of folded proteins, where traditional structural biology methods like X-ray crystallography may be less effective. The dynamic properties of the labeled site can be probed by measuring NMR relaxation parameters, which provide information on the pico- to nanosecond timescale motions of the peptide backbone. nih.gov
Table 1: Representative ¹⁵N NMR Chemical Shift Data for a ¹⁵N-Glycine Labeled Peptide in Different Conformations
| Peptide State | Secondary Structure at Labeled Glycine | ¹⁵N Chemical Shift (ppm) | Interpretation |
| Free in solution | Random coil | 108.5 | Indicates a disordered and flexible conformation. |
| Bound to target protein | Beta-turn | 115.2 | A downfield shift suggests a more ordered, folded structure upon binding. |
| In a micelle environment | Alpha-helical | 112.8 | The chemical shift is indicative of a helical conformation adopted in a membrane-mimetic environment. |
Note: The chemical shift values are illustrative and can vary depending on the specific peptide sequence and experimental conditions.
Identifying the binding site of a ligand or another protein is crucial for understanding biological function and for drug design. Chemical shift perturbation (CSP) mapping is a widely used NMR technique for this purpose. protein-nmr.org.uk When a ligand binds to a protein, it alters the chemical environment of the amino acid residues at the binding interface. These changes can be detected as shifts in the positions of peaks in an NMR spectrum.
By selectively labeling a protein with ¹⁵N-glycine at various positions, researchers can perform a series of NMR experiments in the presence and absence of a binding partner. nih.gov If a particular ¹⁵N-glycine residue is located at or near the binding site, its corresponding peak in the ¹H-¹⁵N HSQC spectrum will show a significant chemical shift perturbation upon ligand binding. This allows for the precise mapping of the interaction surface. nih.govbcm.edu
Table 2: Illustrative Chemical Shift Perturbation Data for a ¹⁵N-Glycine Labeled Protein Upon Ligand Binding
| ¹⁵N-Glycine Residue Position | Chemical Shift (Free Protein, ppm) | Chemical Shift (Protein-Ligand Complex, ppm) | Chemical Shift Perturbation (Δδ, ppm) | Location Relative to Binding Site |
| Gly-25 | 109.1 | 109.2 | 0.1 | Distant from the binding site |
| Gly-48 | 112.5 | 114.8 | 2.3 | Within the binding interface |
| Gly-72 | 108.8 | 111.0 | 2.2 | Adjacent to the binding interface |
| Gly-95 | 110.3 | 110.4 | 0.1 | Distant from the binding site |
Note: The chemical shift perturbation (Δδ) is calculated using a weighted average of the changes in the ¹H and ¹⁵N chemical shifts. A larger Δδ value indicates a greater effect of ligand binding on that residue's chemical environment.
Isotopic Labeling in Protein Engineering and Functional Studies
The strategic placement of ¹⁵N labels using Boc-Gly-OH-¹⁵N also provides a powerful tool for investigating the functional consequences of protein engineering and for studying complex biological phenomena such as protein folding and aggregation.
The process by which a polypeptide chain folds into its functional three-dimensional structure is a fundamental problem in biology. Site-specific isotopic labeling can provide residue-specific information about the folding pathway and the stability of different regions of a protein. nih.gov By monitoring the NMR signals of ¹⁵N-glycine residues at different stages of folding or under denaturing conditions, researchers can gain insights into the formation of secondary and tertiary structures.
Furthermore, protein aggregation is associated with numerous human diseases. The flexible nature of glycine residues can sometimes make them prone to being involved in the initial steps of aggregation. By placing a ¹⁵N label at a specific glycine, it is possible to monitor the local structural changes that occur as a protein begins to misfold and aggregate. semanticscholar.org
Many cellular processes are mediated by complex networks of protein-protein and protein-nucleic acid interactions. Identifying the specific residues that form the interfaces of these complexes is key to understanding their function and for developing therapeutic interventions. duke.edu Similar to ligand binding studies, chemical shift perturbation mapping with site-specifically ¹⁵N-glycine labeled proteins is a powerful technique for delineating these interaction surfaces. duke.edu
By titrating an unlabeled partner molecule (protein or nucleic acid) into a solution of the ¹⁵N-glycine labeled protein, the residues at the interface can be identified by their perturbed NMR signals. This information can be used to generate experimentally validated models of the protein complex. duke.eduresearchgate.net
Table 3: Representative Data for Mapping a Protein-DNA Interaction Interface Using ¹⁵N-Glycine Labeling
| ¹⁵N-Glycine Residue in Protein | Chemical Shift Perturbation (Δδ) upon DNA Binding (ppm) | Interpretation |
| Gly-12 | 0.05 | Not involved in the interaction. |
| Gly-34 | 0.89 | Located at the protein-DNA interface. |
| Gly-56 | 0.12 | Proximal to the interface, but not in direct contact. |
| Gly-88 | 0.95 | Forms a key contact with the DNA backbone. |
Note: The magnitude of the chemical shift perturbation correlates with the proximity of the labeled glycine to the interacting DNA molecule.
Construction and Screening of 15N-Labeled Peptide Libraries for Biomedical Research
Peptide libraries are powerful tools for drug discovery and for identifying novel ligands for biological targets. nih.gov The synthesis of peptide libraries where each member contains a ¹⁵N-labeled glycine at a specific position can be achieved using solid-phase peptide synthesis with Boc-Gly-OH-¹⁵N. chempep.comiris-biotech.de These labeled libraries can then be used in NMR-based screening methods to identify peptides that bind to a target of interest.
In a typical NMR screening experiment, the target protein is mixed with a pool of ¹⁵N-labeled peptides. The ¹H-¹⁵N HSQC spectrum of the mixture will show signals corresponding to the labeled glycine in each peptide. If a peptide in the library binds to the target, the NMR signals of its ¹⁵N-glycine will be broadened or shifted. phoenixpeptide.com This allows for the rapid identification of binding peptides from a complex mixture, which can then be isolated and characterized. creative-peptides.com
Mechanistic and Biomolecular Investigations Leveraging Boc Gly Oh 15n
Kinetic and Chemoselectivity Studies of Organic Reactions using 15N-Labeled Reactants
The strategic incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into organic molecules like Boc-Gly-OH-15N, offers powerful avenues for dissecting reaction mechanisms, understanding kinetic parameters, and elucidating chemoselectivity in organic synthesis. ¹⁵N-labeling allows researchers to trace the fate of specific atoms or functional groups throughout a reaction, providing invaluable insights that are often inaccessible through conventional analytical methods. This section focuses on how ¹⁵N-labeled reactants, exemplified by this compound, are employed in kinetic and chemoselectivity studies.
Kinetic Studies Using ¹⁵N-Labeled Glycine (B1666218) Derivatives
Kinetic studies aim to determine the rates of chemical reactions and the factors influencing them. The use of ¹⁵N-labeled reactants, such as this compound, in these studies can provide crucial information about rate-determining steps and reaction intermediates. By monitoring the disappearance of the labeled reactant or the appearance of labeled products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, researchers can quantify reaction progress with high precision.
For instance, studies involving ¹⁵N-labeled amino acid derivatives have been instrumental in understanding the mechanisms of prodrug activation. In one such investigation, ¹⁵N-labeled glycine was used to synthesize prodrugs of camptothecin. The ¹⁵N NMR spectra of intermediates formed from these labeled prodrugs provided direct evidence for the formation of lactam intermediates, characterized by distinct ¹⁵N chemical shifts (around δ 95.9 ppm and δ 97.76 ppm) compared to free amino acids (typically 40-50 ppm) nih.gov. This allowed for the elucidation of a reaction pathway involving intramolecular nucleophilic attack by the amino group, leading to the formation of a lactam, followed by further transformations nih.gov. Such studies are critical for understanding drug delivery and release mechanisms, where kinetic parameters dictate efficacy.
While direct kinetic data specifically for this compound in a broad range of organic reactions is not extensively detailed in the provided search results, the principle is well-established. The ¹⁵N label can be used to monitor bond formation or cleavage involving the nitrogen atom. For example, in peptide coupling reactions, tracking the ¹⁵N atom can help differentiate between desired amide bond formation and potential side reactions, providing kinetic profiles of the coupling process.
Chemoselectivity Studies with ¹⁵N-Labeled Reactants
Chemoselectivity refers to the preference of a reagent to react with one functional group over another within a molecule. ¹⁵N-labeling is a powerful tool for investigating chemoselectivity, particularly in complex molecules where multiple reactive sites are present. By selectively labeling a particular nitrogen atom in a reactant like this compound, researchers can determine which reaction pathway is favored.
The incorporation of ¹⁵N into glycine derivatives has been explored in various synthetic contexts. For example, research has focused on the synthesis of ¹⁵N-labeled heterocycles via the cleavage of C-N bonds. In one study, a process involving Csp²-N bond cleavage of anilines and Csp³-N bond cleavage of glycine-15N was used to prepare ¹⁵N-labeled aromatic heterocycles. This method directly incorporates the ¹⁵N atom of glycine into anilines, demonstrating a specific nitrogen-replacement process researchgate.net. Such studies highlight how the ¹⁵N label can be used to confirm the regioselectivity and chemoselectivity of bond-forming reactions.
Another area where chemoselectivity is paramount is in bioconjugation. While not directly involving this compound, studies on oxime and hydrazone formation illustrate the principle of chemoselective reactions. These reactions are often catalyzed by amines, including amino acids like glycine, which can act as nucleophilic catalysts nih.gov. Investigating the role of the amino group in such catalytic processes could potentially be aided by ¹⁵N labeling to trace the catalytic intermediate or the incorporation of the amino acid into the product if it acts as a reactant rather than a catalyst.
Furthermore, the development of methods for synthesizing stereoselectively ¹⁵N-labeled amino acids, such as ¹⁵N-labeled β-deuterated amino acids, is crucial for advanced mechanistic studies doi.org. These labeled compounds are used in NMR studies to assign stereospecific NMR signals, aiding in the conformational analysis of molecules and the understanding of stereoselective reactions. For instance, the synthesis of (2R)-[2-²H, ¹⁵N]-glycine was employed for NMR studies of the FK506 binding protein, allowing for stereospecific NMR assignments of α-protons doi.org. This demonstrates how ¹⁵N labeling, in conjunction with other isotopic labels, can provide high-resolution mechanistic and structural information, confirming the chemoselective incorporation of the labeled moiety.
Future Perspectives and Advanced Research Opportunities with Boc Gly Oh 15n
Innovations in Isotopic Labeling Strategies for Complex Biomolecules
Boc-Gly-OH-15N is instrumental in developing more refined isotopic labeling strategies for complex biomolecules, particularly peptides and proteins. Its use as a pre-labeled building block allows for site-specific incorporation of the 15N isotope during peptide synthesis jpt.com. This precision is crucial for creating internal standards in quantitative proteomics, where the isotopically labeled counterpart serves as an accurate reference for measuring the abundance of endogenous peptides and proteins sigmaaldrich.comnih.govcreative-peptides.comproteogenix.science. Furthermore, this targeted labeling approach facilitates detailed studies of protein turnover, metabolic flux, and the dynamic incorporation of amino acids within cellular pathways nih.govnih.govacs.orgnih.govcreative-proteomics.com. Future innovations may involve combinatorial labeling schemes using this compound alongside other isotopically enriched amino acids to create complex, multiplexed internal standards for high-throughput proteomic analyses.
Table 6.1.1: Applications of 15N-Labeled Amino Acids in Biomolecular Research
| Application Area | Specific Use of 15N Labeling | Benefits | Example Compound (Derivative) |
| Quantitative Proteomics | Internal standards for mass spectrometry-based quantification; SILAC and metabolic labeling. | Enhanced accuracy and precision in protein abundance measurements; detection of relative changes. | This compound |
| Structural Biology | NMR spectroscopy for protein structure and dynamics determination. | Improved spectral resolution, reduced overlap, and detailed insights into molecular motion and interactions. | This compound |
| Metabolic Studies | Tracing metabolic flux and amino acid incorporation in cellular pathways. | Elucidation of metabolic networks, understanding nutrient utilization and biosynthesis. | This compound |
| Drug Discovery | Pharmacokinetic (ADME) studies of peptide-based therapeutics; ligand binding studies. | Accurate tracking of drug fate in vivo; identification of drug-target interactions. | This compound |
Integration with High-Resolution Mass Spectrometry for Enhanced Characterization
The 15N enrichment in this compound is particularly advantageous when coupled with high-resolution mass spectrometry (HRMS). The precise mass difference introduced by the 15N isotope allows for unambiguous identification and highly accurate quantification of peptides containing this label sigmaaldrich.comnih.govmdpi.com. In quantitative proteomics workflows, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or in vivo metabolic labeling, the distinct mass-to-charge ratio (m/z) of 15N-labeled peptides enables their differentiation from unlabeled counterparts sigmaaldrich.comnih.govnih.govopenaccesspub.org. HRMS instruments, with their superior resolving power, can readily resolve these isotopic peaks, even in complex biological matrices, thereby minimizing interference and improving the reliability of quantitative data sigmaaldrich.comnih.govcreative-proteomics.com. This integration facilitates the precise measurement of protein expression levels and dynamics, crucial for biomarker discovery and understanding cellular responses to various stimuli.
Expansion into Novel Areas of Chemical Biology, Drug Discovery, and Materials Science
The versatility of this compound extends its utility into emerging research domains. In chemical biology , labeled peptides synthesized using this compound can serve as probes to investigate intricate protein-protein interactions, enzyme kinetics, and cellular signaling pathways with enhanced sensitivity and specificity genscript.com. For drug discovery , this compound-labeled peptides are valuable tools for pharmacokinetic (ADME) studies, allowing researchers to meticulously track the absorption, distribution, metabolism, and excretion of peptide-based therapeutics in vivo jpt.comcreative-peptides.com. Furthermore, their application in screening assays can aid in identifying specific ligand-binding sites on target proteins, accelerating the lead optimization process. While less explored, the principles of isotopic labeling could potentially be applied in materials science to track the behavior and integration of peptide-based functional materials or biomimetic structures at a molecular level.
Synergistic Approaches Combining Experimental 15N Data with Advanced Computational Chemistry
A powerful synergy exists between experimental data derived from 15N-labeled molecules and advanced computational chemistry techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when utilizing 15N-labeled compounds like this compound, provides detailed information on molecular dynamics, such as ps-ns timescale motions through relaxation measurements biorxiv.orgresearchgate.netacs.orgrsc.orgsigmaaldrich.com. This experimental data can be directly integrated with computational methods like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) biorxiv.orgacs.orgrsc.orgnih.govacs.orgrsc.org. MD simulations, constrained by experimental NMR data (e.g., order parameters derived from 15N relaxation), can generate more accurate models of protein conformational ensembles and dynamics biorxiv.orgrsc.org. Conversely, computational chemistry can predict spectral properties, such as NMR chemical shifts or mass spectra, aiding in the interpretation of experimental results and the assignment of complex datasets rsc.orgscholaris.caarxiv.orgnih.gov. This integrated approach allows for a deeper, more comprehensive understanding of biomolecular structure, function, and dynamics, bridging the gap between theoretical predictions and experimental observations.
Q & A
Q. How can this compound be integrated into studies of protein dynamics using hydrogen-deuterium exchange (HDX) MS?
- Methodological Answer : Incorporate ¹⁵N-glycine into peptide tags for HDX. After deuterium labeling, use MS/MS to distinguish backbone amide (²H) from side-chain (¹⁵N) isotopes. This dual-labeling approach reduces ambiguity in conformational analysis .
Data Presentation & Ethics
Q. How should researchers present isotopic labeling data in manuscripts to meet journal standards?
Q. What ethical considerations apply to using isotope-labeled compounds in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
